3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H20N2O5S. It is a benzamide derivative, characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, and a sulfamoylphenyl ethyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-Dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide: Similar structure but with a morpholine group instead of a sulfamoylphenyl group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a chloro group at the 5 position instead of a methoxy group.
Uniqueness
3,5-Dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the presence of both methoxy and sulfamoylphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-14-9-13(10-15(11-14)24-2)17(20)19-8-7-12-3-5-16(6-4-12)25(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFENPTQQXDPEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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